molecular formula C7H5F3S B1580907 Phenyl trifluoromethyl sulfide CAS No. 456-56-4

Phenyl trifluoromethyl sulfide

Cat. No. B1580907
CAS RN: 456-56-4
M. Wt: 178.18 g/mol
InChI Key: YQQKTCBMKQQOSM-UHFFFAOYSA-N
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Description

Phenyl trifluoromethyl sulfide, also known as TFMS, is an organic compound with the chemical formula C7H5F3S . It appears as a colorless liquid or solid .


Synthesis Analysis

Phenyl trifluoromethyl sulfide can be synthesized through various methods. One common method involves the reaction between phenyl mercaptan and trifluoromethanesulfonic acid, typically conducted at temperatures between 0-5°C . The specific reaction equation is: C6H5SH + CF3SO3H → C7H5F3S + H2SO4 .


Molecular Structure Analysis

The molecular structure of Phenyl trifluoromethyl sulfide consists of a phenyl group attached to a trifluoromethylthio group . The molecular weight is 178.175 .


Chemical Reactions Analysis

In organic synthesis, Phenyl trifluoromethyl sulfide is often used to introduce trifluoromethyl groups, thereby altering the properties of the compound . It can also form a reagent system with (triethylgermyl)sodium for the trifluoromethylation of certain imines .


Physical And Chemical Properties Analysis

Phenyl trifluoromethyl sulfide has a density of approximately 1.249 g/mL at 25 °C (lit.) . It has a melting point of about -34°C and a boiling point of about 142°C . It is soluble in organic solvents such as methanol, ethanol, diethyl ether, and dimethylformamide .

Scientific Research Applications

Copper-Mediated Trifluoromethylation

Phenyl trifluoromethyl sulfide is key in the development of trifluoromethylcopper species, which are used for trifluoromethylations of aryl iodides and activated aryl bromides. This reagent has shown effectiveness in oxidative cross-coupling with terminal alkynes and arylboronic acids, expanding its applications in organic synthesis (Li et al., 2015).

Radioactive Waste Processing

In the field of nuclear chemistry, phenyl trifluoromethyl sulfone, a derivative of phenyl trifluoromethyl sulfide, has been used as an inert diluent in processes for the isolation and recovery of cesium and strontium from radioactive waste. Its thermal stability under pressurized conditions enhances its suitability for these applications (Sinha et al., 2011).

Nucleophilic Trifluoromethylation

Phenyl trifluoromethyl sulfide acts as a "CF3(-)" synthon, enabling nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles. This represents a significant advancement in the synthesis of trifluoromethylated compounds, a key area in medicinal chemistry and materials science (Prakash, Hu, & Olah, 2003).

Improving Lithium Battery Performance

In the field of energy storage, phenyl trifluoromethyl sulfide has been utilized as an electrolyte additive to improve the interfacial stability of high voltage lithium nickel manganese oxide cathodes. This has led to significant improvements in capacity retention and operational stability of lithium-ion batteries (Huang et al., 2015).

Safety And Hazards

Phenyl trifluoromethyl sulfide is irritating to the skin and eyes, and should be washed off immediately with plenty of water if contact occurs . Inhalation of its gas or vapor should be avoided, and it is recommended to handle it in a well-ventilated area . It should be stored away from heat sources and oxidizers, in a cool, dry place . Appropriate protective equipment, such as gloves, protective glasses, and protective clothing, should be worn when handling it .

Relevant Papers One paper discusses the formation mechanism of protective interphases on high voltage cathodes of lithium-ion batteries, resulting from Phenyl trifluoromethyl sulfide as an electrolyte additive . The reaction between OH radical and Phenyl trifluoromethyl sulfide has been analyzed using pulse radiolysis technique and quantum chemical calculations .

properties

IUPAC Name

trifluoromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQKTCBMKQQOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196568
Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl trifluoromethyl sulfide

CAS RN

456-56-4
Record name [(Trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-56-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Trifluoromethyl)thio)benzene
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Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(trifluoromethyl)thio]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
X Zheng, X Wang, L Xing, Y Liao, M Xu, X Liu, W Li - Electrochimica Acta, 2020 - Elsevier
The formation mechanism of protective interphases on high voltage cathodes of lithium ion batteries, resulting from phenyl trifluoromethyl sulfide (PTS) as an electrolyte additive, is …
Number of citations: 11 www.sciencedirect.com
GKS Prakash, J Hu, GA Olah - The Journal of organic chemistry, 2003 - ACS Publications
… Attempts to improve the reactivity of phenyl trifluoromethyl sulfide 1c via electrochemistry using magnesium or zinc rod as the sacrificial anode and platinum as the cathode in DMF were …
Number of citations: 187 pubs.acs.org
S Andreades, JF Harris Jr… - The Journal of Organic …, 1964 - ACS Publications
… By carrying out the reaction in a stainless steel autoclave at 100 in the presence of boron trifluoride, phenyl trifluoromethyl sulfide was obtained in a yield of 57%.Similar conditions were …
Number of citations: 80 pubs.acs.org
WA Sheppard - The Journal of Organic Chemistry, 1964 - ACS Publications
… of phenylmagnesium bromide chilled to —40 or if an inverse addition procedure was used (maintaining the reaction mixture at—60 to —80), the yield of phenyl trifluoromethyl sulfide …
Number of citations: 76 pubs.acs.org
S Munavalli, DI Rossman, DK Rohrbaugh… - Journal of fluorine …, 1993 - Elsevier
… Thus, phenyl trifluoromethyl sulfide, which was first prepared in four steps [ 16f, g], can now be synthesized via a one-step process using either the trifluoromethylthiocopper …
Number of citations: 7 www.sciencedirect.com
A Harsányi, E Dorko, A Csapo, T Bakó, C Peltz… - Journal of Fluorine …, 2011 - Elsevier
Various aryl-, heteroaryl-, and alkyl mercaptanes (RSH, 1a–r) were treated with a slight excess of NaH suspended in DMF to make the appropriate sodium thiolates (RSNa), which then …
Number of citations: 59 www.sciencedirect.com
CF SO - Journal of General Chemistry of the USSR in English …, 1969 - Consultants Bureau
Number of citations: 1
W Huang, L Xing, R Zhang, X Wang, W Li - Journal of Power Sources, 2015 - Elsevier
… In this work, phenyl trifluoromethyl sulfide was proposed as a novel electrolyte additive to improve the high voltage LiNi 0.5 Mn 1.5 O 4 /electrolyte interface stability. Charge/discharge …
Number of citations: 85 www.sciencedirect.com
Y Cao, N Li, K Yuan, N Li, W Zhang, S Liang… - Energy Storage …, 2023 - Elsevier
… This work systematically and comprehensively reveals the underlying mechanism of the electrolyte additive phenyl trifluoromethyl sulfide (PTS) to enhance the electrochemical property …
Number of citations: 0 www.sciencedirect.com
M Horvat, G Kodrič, M Jereb, J Iskra - RSC advances, 2020 - pubs.rsc.org
… Phenyl trifluoromethyl sulfide 1a was chosen as model substrate for an initial study on the effect of reaction conditions on the selective oxidation of the trifluoromethylsulfanyl group (SCF …
Number of citations: 4 pubs.rsc.org

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